molecular formula C18H13N5O3S2 B2697441 N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-58-8

N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2697441
M. Wt: 411.45
InChI Key: MBOLRIJPCZJPSH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, also known as BNIT, is a chemical compound that has been extensively studied for its potential use in scientific research. BNIT is a thiol-reactive compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Compounds similar to N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide have been explored for their potential in inhibiting PI3Kα and mTOR. This research indicates the compound's relevance in targeting key signaling pathways involved in various diseases, including cancer. Modifications of the benzothiazole ring, as seen in the compound, aim to enhance metabolic stability, a crucial aspect in drug development (Stec et al., 2011).

Antitumor Activity

Various derivatives of N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide have been synthesized and evaluated for their antitumor activity. The compounds were tested against human tumor cell lines, demonstrating their potential in cancer therapy (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Research has also delved into the compound's derivatives for their antioxidant and anti-inflammatory activities. This suggests its broader therapeutic potential, possibly extending to conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Activity

Studies have shown that certain derivatives exhibit significant antibacterial activity. This expands the compound's potential applications to include treatments for bacterial infections, including those resistant to conventional antibiotics (Chaudhari et al., 2020).

Synthesis and Chemical Properties

Research on the synthesis of related compounds, such as diarylacetylenes bearing electron-withdrawing groups, provides insight into the chemical properties and potential modifications that can enhance the compound's efficacy and stability (Bujok & Mąkosza, 2019).

Cytotoxicity and Antimicrobial Activity

The compound's derivatives have been explored for their cytotoxicity and antimicrobial activities, indicating a potential role in targeting cancer cells and pathogens (Kaplancıklı et al., 2012).

Electrochemical Studies

Electrochemical reduction studies of related compounds offer insights into their reactivity and potential for interactions with biological systems (Datta et al., 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S2/c24-16(21-17-20-14-3-1-2-4-15(14)28-17)11-27-18-19-9-10-22(18)12-5-7-13(8-6-12)23(25)26/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOLRIJPCZJPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

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